1-(甲磺酰基)-N-(5-(苯氧甲基)-1,3,4-噁二唑-2-基)哌啶-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,3,4-Oxadiazole derivatives, including those bearing the piperidine moiety, have garnered interest in the research community due to their wide range of biological activities. These compounds are synthesized through various methods, involving the reaction of different organic acids into corresponding esters, hydrazides, and oxadiazole thiols. The final compounds are then achieved by reacting these thiols with halides in the presence of a base and a polar aprotic solvent. Such derivatives are explored for their potential in addressing various diseases, including cancer and microbial infections, due to their significant biological activities (Khalid et al., 2016).

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives involves several key steps, starting from the reaction of benzenesulfonyl chloride with ethyl isonipecotate to produce intermediate compounds. These intermediates are then reacted with various N-aralkyl/aryl substituted 2-bromoacetamides in the presence of weak bases and polar aprotic solvents to yield the target compounds. Spectral analysis, including 1H-NMR, IR, and mass spectroscopy, is employed to elucidate the structures of the synthesized compounds, confirming their expected chemical structure (Khalid et al., 2016).

Molecular Structure Analysis

Molecular structure analysis of these compounds is critical to understanding their biological activity. Techniques like X-ray crystallography, NMR spectroscopy, and molecular docking studies are employed to gain insights into the molecular configuration, stereochemistry, and potential binding interactions with biological targets. These studies help in identifying key molecular interactions that contribute to the biological activities observed (Kumara et al., 2017).

Chemical Reactions and Properties

The chemical properties of these compounds are characterized by their ability to undergo various reactions, including substitutions and conversions into different functional groups. These reactions are crucial for modifying the compounds to enhance their biological activity or to understand their mechanism of action. The chemical reactivity, including electrophilic and nucleophilic sites, plays a significant role in their biological interactions (Winterwerber et al., 2006).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are important for their formulation and delivery in a biological context. These properties are determined using various analytical techniques, including differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and solubility tests. Understanding the physical properties is essential for drug design and development processes (Sanjeevarayappa et al., 2015).

Chemical Properties Analysis

Chemical properties, such as reactivity with biological targets, stability under physiological conditions, and the ability to interact with enzymes or receptors, are critical for the therapeutic efficacy of these compounds. Studies on enzyme inhibition, receptor binding, and antimicrobial activity provide insights into the chemical behavior of these compounds in a biological environment (Khalid et al., 2014).

科学研究应用

合成和光谱分析

1,3,4-噁二唑衍生物的合成,包括类似于指定化合物的变体,是一个重要的研究领域,因为它们具有生物活性。这些化合物是通过一系列化学反应合成的,从基本的化学前体到复杂的衍生物。光谱分析技术,如1H-NMR、红外光谱和质谱,对于阐明合成化合物的结构至关重要,确保其正确形成和纯度。

- 已经探索了2-(5-(1-(苯磺酰基)哌啶-4-基)-1,3,4-噁二唑-2-基硫基)乙酰胺的N-取代衍生物的合成,展示了它们对革兰氏阴性和革兰氏阳性细菌的中等至显著的抗菌活性(Khalid et al., 2016)。

生物评价

这些化合物的生物活性,特别是它们的抗微生物和抗癌性能,是一个主要关注点。例如,某些衍生物已经显示出作为潜在抗癌药物的有希望结果,特定化合物在临床前模型中表现出强大的抗癌活性,相对于标准药物。

- 对于用于抗癌应用的4-哌啶基-1,3,4-噁二唑的丙酰胺衍生物的研究表明,一些衍生物表现出低IC50值,表明具有强大的抗癌潜力(Rehman et al., 2018)。

抗微生物活性

这些化合物对各种细菌菌株的抗微生物潜力已经得到广泛研究。这包括评估它们对沙门氏菌、大肠杆菌和金黄色葡萄球菌等病原体的最小抑制浓度(MIC),为它们的治疗潜力提供见解。

- 合成了带有氮杂环和1,3,4-噁二唑核的乙酰胺衍生物,并对它们的抗菌潜力进行了评估,某些化合物显示出对革兰氏阴性细菌菌株的中等抑制效果(Iqbal et al., 2017)。

酶抑制研究

一些衍生物已经进行了酶抑制研究,特别是针对与阿尔茨海默病等疾病相关的酶。特定酶的抑制可能提供治疗益处,突显了这些化合物在药物开发中的潜力。

- 合成了一系列新的N-取代衍生物,以评估作为阿尔茨海默病新药候选药物的新药物候选者,重点关注对乙酰胆碱酯酶(AChE)的酶抑制活性,一些化合物显示出作为新药物候选者的希望(Rehman et al., 2018)。

属性

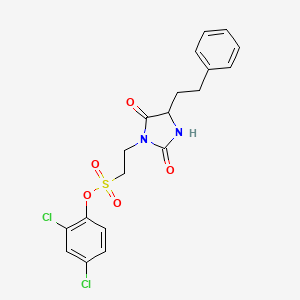

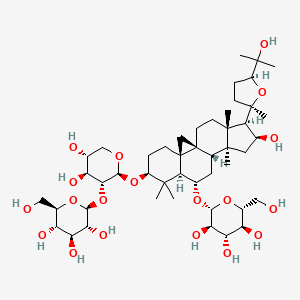

IUPAC Name |

1-methylsulfonyl-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O5S/c1-26(22,23)20-9-7-12(8-10-20)15(21)17-16-19-18-14(25-16)11-24-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKZBNFNWHGOREL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN=C(O2)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dimethylphenyl)-2-{2,4-dioxo-3-propyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2492653.png)

![4-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2492655.png)

![N-[2-[3-(Trifluoromethyl)pyrazol-1-yl]phenyl]prop-2-enamide](/img/structure/B2492656.png)

![5-bromo-N-(7-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2492662.png)

![N-(3-chloro-4-fluorophenyl)-2-(8-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2492664.png)

![3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]propanamide](/img/structure/B2492666.png)

![3-(2-chlorophenyl)-5-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)isoxazole-4-carboxamide](/img/structure/B2492668.png)